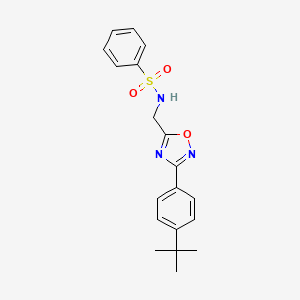
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters.
作用機序
TBOA is a potent inhibitor of glutamate transporters, and it works by binding to the substrate binding site of the transporter. This binding prevents the transporter from transporting glutamate into the cell, which leads to an increase in the extracellular concentration of glutamate. The increase in glutamate concentration can activate glutamate receptors, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in extracellular glutamate concentration caused by TBOA can lead to various biochemical and physiological effects. One of the major effects of TBOA is the activation of glutamate receptors, which can lead to the release of various neurotransmitters. This release of neurotransmitters can lead to changes in synaptic plasticity, which can affect learning and memory.
実験室実験の利点と制限
One of the major advantages of TBOA is its potency as a glutamate transporter inhibitor. This potency allows for the study of glutamate transporters at very low concentrations of TBOA. However, the high potency of TBOA can also lead to non-specific effects, which can complicate the interpretation of results. Additionally, TBOA is not very stable and can degrade over time, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for the study of TBOA. One direction is the study of the role of glutamate transporters in various neurological disorders. Glutamate transporters have been implicated in several disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. The study of TBOA in these disorders could lead to the development of novel therapies.
Another direction is the development of more potent and selective glutamate transporter inhibitors. TBOA is a potent inhibitor of glutamate transporters, but it is not very selective. The development of more selective inhibitors could lead to a better understanding of the role of glutamate transporters in various physiological and pathological conditions.
Conclusion:
In conclusion, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, or TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBOA is a potent inhibitor of glutamate transporters, and it has been extensively studied in the study of glutamate transporters. The study of TBOA has led to a better understanding of the role of glutamate in various physiological and pathological conditions, and there are several future directions for the study of TBOA.
合成法
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with benzenesulfonyl chloride to form N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters. Glutamate is the major excitatory neurotransmitter in the brain, and glutamate transporters regulate the extracellular concentration of glutamate. TBOA inhibits glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration can be used to study the role of glutamate in various neurological disorders.
特性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,3)15-11-9-14(10-12-15)18-21-17(25-22-18)13-20-26(23,24)16-7-5-4-6-8-16/h4-12,20H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZZJKEBHUUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
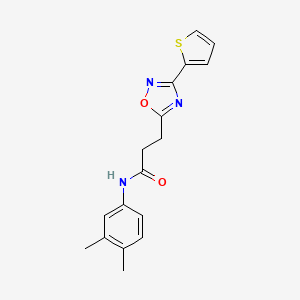
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)

![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)
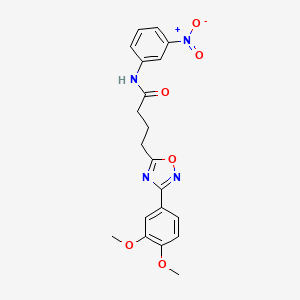
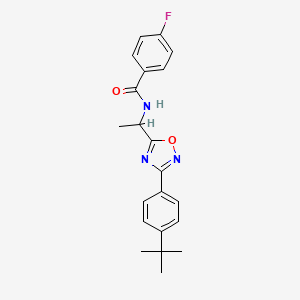


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7708720.png)
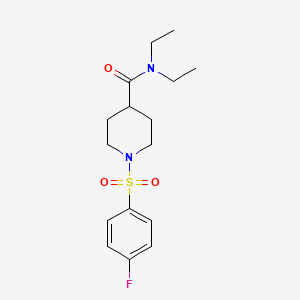

![N-[(furan-2-yl)methyl]-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7708738.png)

